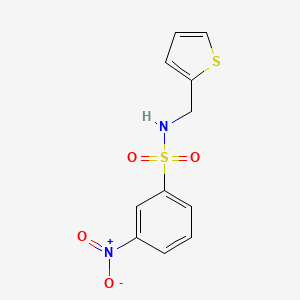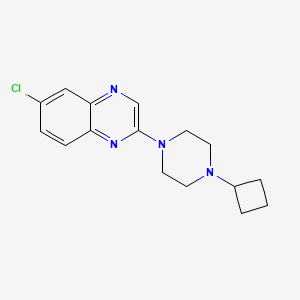![molecular formula C18H18N8S B15121766 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121766.png)
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen-containing rings, including pyrazole and pyrimidine, as well as a thieno[2,3-d]pyrimidine moiety. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and pyrimidine rings separately, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Research: Researchers use this compound to study its effects on cellular processes and signaling pathways. It can serve as a tool to investigate the role of specific proteins and enzymes in disease mechanisms.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. By doing so, it can affect cell proliferation, apoptosis, and other critical functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 1-(2-hydroxy-2-methylpropyl)pyrazol-4-ylboronic acid pinacol ester
- 1-(ethylsulfonyl)-3-(pyrimidin-4-yl)-1H-pyrazol-1-ylazetidin-3-ylacetonitrile
Uniqueness
What sets 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart from similar compounds is its unique combination of structural features. The presence of both pyrazole and thieno[2,3-d]pyrimidine rings, along with the piperazine moiety, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological mechanisms.
Properties
Molecular Formula |
C18H18N8S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H18N8S/c1-13-22-15(11-16(23-13)26-5-2-4-21-26)24-6-8-25(9-7-24)17-14-3-10-27-18(14)20-12-19-17/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
MDLNVUPSBIZELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C4C=CSC4=NC=N3)N5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)
![2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one](/img/structure/B15121712.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)

![1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121745.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121753.png)
![N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)

![N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15121767.png)
![N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121775.png)
